5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole
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Overview
Description
5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole is a synthetic organic compound characterized by the presence of a triazole ring substituted with a bromo-tetrafluoroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-bromo-1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the triazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of reduced triazole derivatives or modified substituents.
Scientific Research Applications
5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The presence of the bromo-tetrafluoroethyl group can enhance the compound’s binding affinity and specificity for its targets, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromoethyl)-1-methyltriazole
- 5-(2-Fluoroethyl)-1-methyltriazole
- 5-(2-Chloroethyl)-1-methyltriazole
Uniqueness
5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole is unique due to the presence of both bromo and tetrafluoroethyl groups, which impart distinct chemical and physical properties. The tetrafluoroethyl group enhances the compound’s lipophilicity and stability, while the bromo group provides a reactive site for further chemical modifications. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF4N3/c1-13-3(2-11-12-13)4(7,8)5(6,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNHOOPOCNXPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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